molecular formula C19H20N4O2 B2434118 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 903267-33-4

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2434118
CAS No.: 903267-33-4
M. Wt: 336.395
InChI Key: ANBHFIWTZCPXON-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features an indazole core, a privileged scaffold in drug discovery known to confer versatile biological activities , linked to a 3-methoxyphenylpiperazine moiety. Compounds with this specific structural framework are frequently investigated as multi-target ligands for G-protein coupled receptors (GPCRs) in the central nervous system. Specifically, research on highly analogous structures has shown potent affinity for key serotonin (5-HT 1A and 5-HT 2A ) and dopamine (D 2 ) receptors, making them valuable chemical tools for studying the pathophysiology and treatment of neuropsychiatric disorders such as schizophrenia . The indazole heterocycle is also explored in other therapeutic areas, including as a core structure in protein kinase inhibitors for investigating cancer and anti-inflammatory pathways , and more recently, in the development of inhibitors targeting viral polymerases for infectious disease research . The presence of the piperazine carbonyl group contributes to desirable physicochemical properties and offers a potential handle for further structural optimization. This product is intended for non-clinical research applications, exclusively for use by qualified professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1H-indazol-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-15-6-4-5-14(13-15)22-9-11-23(12-10-22)19(24)18-16-7-2-3-8-17(16)20-21-18/h2-8,13H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBHFIWTZCPXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of automated and continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole may exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrate its potential effectiveness against bacteria and fungi, suggesting it could lead to new antimicrobial agents .

Biological Research

Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate growth and survival, particularly through inhibition of kinase activity. This inhibition can affect angiogenesis and tumor cell proliferation, making it a candidate for further investigation in cancer therapies .

Inflammation Studies : Similar compounds have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, they may provide therapeutic benefits for conditions characterized by excessive inflammation .

Chemical Synthesis

Building Block for Complex Molecules : 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo reactions such as oxidation and substitution allows chemists to create diverse derivatives with tailored biological activities .

Industrial Applications

The compound is also utilized in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). Its scalable synthesis can be adapted for industrial applications, enhancing the efficiency of drug development processes .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of indazole derivatives, researchers synthesized a series of compounds based on the indazole framework. They found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, correlating with their ability to inhibit specific kinases involved in cell signaling pathways crucial for tumor growth .

Case Study 2: Antimicrobial Screening

A screening of various indazole derivatives, including those related to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole, showed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the disc diffusion method, revealing several compounds with comparable efficacy to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets and pathways. . This mechanism is similar to that of certain stimulant drugs, although the potency and effects can vary.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and used in various pharmaceutical applications.

    1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar chemical properties.

Uniqueness

. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is a derivative of indazole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound based on diverse scholarly sources.

Synthesis

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves the following steps:

  • Preparation of Indazole Core : The indazole framework is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Piperazine Substitution : A piperazine moiety is introduced via acylation or coupling reactions, which often involves protecting groups to facilitate selective reactions.
  • Methoxyphenyl Group Addition : The 3-methoxyphenyl group is incorporated using electrophilic aromatic substitution or similar methods to ensure proper orientation and yield.

Anticancer Properties

Recent studies have indicated that indazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • In vitro Studies : Research has demonstrated that certain indazole derivatives can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. For example, a related compound showed an IC50 value of approximately 30.2 nM against FGFR1, indicating potent inhibitory activity .

Antidepressant Activity

The piperazine moiety is known for its role in various antidepressant agents. Compounds containing piperazine have been reported to interact with serotonin receptors, potentially leading to mood enhancement and cognitive improvements.

  • Mechanistic Insights : The interaction with serotonin receptors can lead to increased neurotransmitter levels in the brain, suggesting that 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole may exhibit multitargeted antidepressant properties similar to those observed in other piperazine-containing drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of indazole derivatives is essential for optimizing their biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the indazole ring significantly affect biological activity. For instance, methoxy groups at specific positions can enhance binding affinity to target proteins.
  • Piperazine Variants : Modifications to the piperazine ring have been shown to alter pharmacokinetic properties and receptor selectivity, impacting overall efficacy .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of indazole derivatives, including those with piperazine substitutions, against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts.

CompoundCell LineIC50 (µM)
AMCF-710
BHeLa15
CA5498

Case Study 2: Antidepressant Efficacy

In a preclinical trial assessing the antidepressant potential of piperazine derivatives, it was found that compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole showed significant improvements in behavioral tests indicative of reduced depression-like symptoms.

CompoundTest ModelResult
DForced Swim TestDecreased immobility time
ETail Suspension TestIncreased climbing behavior

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole and its analogs?

Methodological Answer:

  • Key Steps :
    • Piperazine Functionalization : React 3-methoxyphenylpiperazine with carbonylating agents (e.g., chloroacetyl chloride) under nucleophilic substitution conditions (acetonitrile, NaOH) to introduce the carbonyl group .
    • Indazole Coupling : Use condensation reactions (e.g., hydrazine derivatives with ketones) to form the indazole core, followed by coupling to the piperazine-carbonyl intermediate .
  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm regioselectivity using 1H^1H-NMR to verify substitution patterns .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and aromatic C-H stretching (~3000–3100 cm1^{-1}) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve piperazine (δ 2.5–3.5 ppm for N-CH2_2), methoxyphenyl (δ 3.8 ppm for OCH3_3), and indazole aromatic protons (δ 7.0–8.5 ppm) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the 3-methoxyphenylpiperazine moiety?

Methodological Answer:

  • Variable Substituents :
    • Replace the 3-methoxy group with halogens (e.g., F, Cl) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on receptor binding .
    • Test substituent positions (e.g., 2- or 4-methoxyphenyl) to determine positional isomerism impacts .
  • Biological Assays :
    • Screen analogs for cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase isoforms) to correlate substituent effects with activity .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase II) to model interactions between the indazole-piperazine scaffold and active sites .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation :
    • Replicate Experiments : Standardize assay conditions (e.g., cell lines, enzyme sources) to minimize variability .
    • Meta-Analysis : Compare IC50_{50} values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
    • Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (GHS H335) .
    • Store in airtight containers at 4°C to prevent degradation .
  • First Aid : For skin contact, rinse immediately with water (15+ minutes) and seek medical evaluation for persistent irritation .

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